![molecular formula C18H16F3N5O2 B2412028 2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide CAS No. 2034381-72-9](/img/structure/B2412028.png)
2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . This type of structure is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring. This ring is part of a larger class of compounds known as azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom . The [1,2,4]triazolo[4,3-a]pyridine ring is a novel chemotype that has been underexploited among the heme binding moieties .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Transformations
- A variety of heterocyclic compounds, including 2-methylindoles, oxazoloquinolines, and pyrroloquinolines, can be synthesized through reactions involving chloroallylamines, demonstrating the versatility of these reagents in constructing complex heterocyclic frameworks (McDonald & Proctor, 1975). Such methods may be applicable in synthesizing related compounds, including the one of interest.
- The construction of fused tricyclic heterocycles, such as triazoloquinolines, through one-pot, three-component reactions, highlights efficient synthetic routes to complex heterocycles (Ladani & Patel, 2015), which could potentially be adapted for synthesizing the target compound.
Biological Activities and Applications
- Certain heterocyclic compounds, like triazoloquinolines, possess significant anticonvulsant activities with low toxicity, indicating potential therapeutic applications in epilepsy or other seizure-related disorders (Wei et al., 2010). This suggests that structurally similar compounds might also exhibit biological activity worth exploring.
- Thioamide derivatives of heterocyclic compounds, such as pyridines and quinolines, have shown potential as radical scavenging compounds due to their antioxidant activities (Chernov'yants et al., 2016). These findings indicate a research avenue for the compound , exploring its potential antioxidant properties.
Crystallography and Material Properties
- The discovery of polymorphic modifications of certain carboxamides, including those with diuretic properties, opens up research into the physicochemical properties and pharmacological potentials of similar compounds (Shishkina et al., 2018). Investigating the crystal structure and polymorphism of the compound could provide insights into its stability, solubility, and bioavailability.
Eigenschaften
IUPAC Name |
2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c19-18(20,21)10-5-6-26-14(7-10)24-25-15(26)9-22-17(28)12-8-16(27)23-13-4-2-1-3-11(12)13/h1-4,8,10H,5-7,9H2,(H,22,28)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQZGOMIHVMRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC(=O)NC4=CC=CC=C43)CC1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


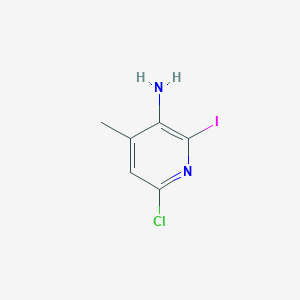
![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)
![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)
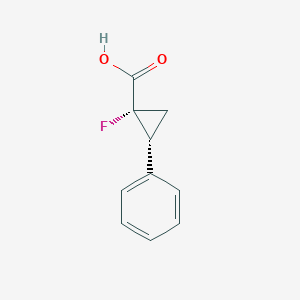
![3-Piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2411954.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)
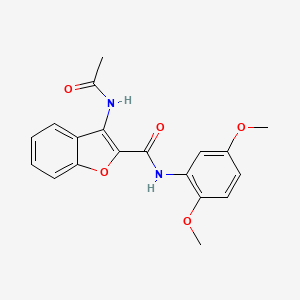
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)
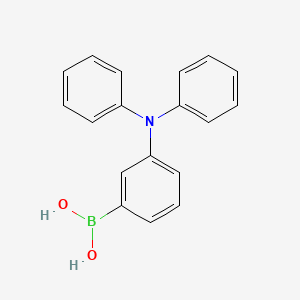
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2411963.png)
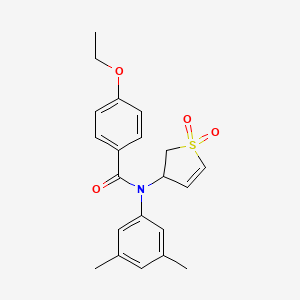
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2411967.png)
![Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2411968.png)